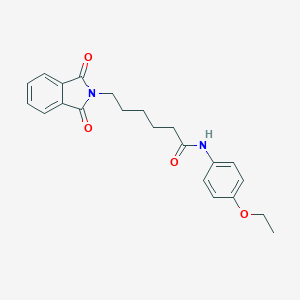![molecular formula C20H24N2O2 B258965 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine, also known as MMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to an increase in dopamine activity. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward, making 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine a valuable tool for studying these processes.
Biochemical and Physiological Effects
1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased motivation and reward-seeking behavior. 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine has also been found to have anxiolytic effects, reducing anxiety and stress levels in animal models. Additionally, 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine in lab experiments include its well-defined mechanism of action, high purity, and reliable synthesis method. However, there are also limitations to its use. 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine is a relatively new compound, and its long-term effects on the brain and body are not fully understood. Additionally, the high cost of synthesis and limited availability of 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research involving 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine. One area of interest is in the development of new drugs for the treatment of addiction and other psychiatric disorders. 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine has been shown to have potential as a treatment for addiction, and further research in this area could lead to the development of new and more effective treatments. Additionally, 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine could be used as a tool for studying the molecular mechanisms underlying addiction and other psychiatric disorders. Finally, research into the long-term effects of 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine on the brain and body could provide valuable insights into the safety and efficacy of this compound for use in scientific research.
Synthesemethoden
1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine can be synthesized through a multi-step process that involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product, 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine. This synthesis method has been optimized to produce high yields of pure 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine, making it a reliable source for research applications.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine has been used in studies related to neuroscience, pharmacology, and drug discovery.
Eigenschaften
Produktname |
1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O2/c1-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)20(23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3 |
InChI-Schlüssel |
HOLVMUKXTWFNRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile](/img/structure/B258882.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)

![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)